molecular formula C15H17N3O2S B5965664 4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B5965664
M. Wt: 303.4 g/mol
InChI Key: VSFULCBOVUPSQO-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-E][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one can be achieved through a multi-component reaction involving substituent-pyrazoles, aldehydes, and thioglycollic acid. A solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid is used as a catalyst to efficiently catalyze the one-pot three-component condensation . This method is mild, simple, efficient, and sustainable, providing good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of recyclable heterogeneous solid acid catalysts in multi-component reactions suggests potential scalability for industrial applications. The mild reaction conditions and high yields make this approach promising for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic ring or other parts of the molecule are replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or the aromatic ring. These derivatives can exhibit different biological activities and properties, making them valuable for further research.

Scientific Research Applications

4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure and properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one include other pyrazolo[3,4-E][1,4]thiazepines and related heterocyclic compounds such as azepines, benzodiazepines, oxazepines, and dithiazepines .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and thiazepine rings. This unique structure imparts distinct biological activities and properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-11-7-5-4-6-10(11)14-13-9(2)17-18-15(13)16-12(19)8-21-14/h4-7,14H,3,8H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFULCBOVUPSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(NN=C3NC(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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